molecular formula C8H17NO3 B13048388 N,N-Diethyl-O-methyl-L-serine

N,N-Diethyl-O-methyl-L-serine

Cat. No.: B13048388
M. Wt: 175.23 g/mol
InChI Key: VLICAFHSCJAZIV-ZETCQYMHSA-N
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Description

N,N-Diethyl-O-methyl-L-serine: is a chemical compound with the molecular formula C8H17NO3 It is a derivative of L-serine, an amino acid that plays a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-O-methyl-L-serine typically involves the modification of L-serine. One common method is the reaction of L-serine methyl ester with diethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for reaction control and product isolation .

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-O-methyl-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

N,N-Diethyl-O-methyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-O-methyl-L-serine involves its interaction with specific molecular targets. It can act as a substrate for enzymes, influencing various biochemical pathways. The compound may also interact with receptors or other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: N,N-Diethyl-O-methyl-L-serine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N,N-Diethyl-O-methyl-L-serine is a compound of interest in biochemical research due to its structural similarity to amino acids and potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, particularly the NMDA receptor, and its implications in neuropharmacology.

Overview of this compound

This compound is a derivative of L-serine, an amino acid that plays a critical role in the synthesis of proteins and neurotransmitters. The modification of the serine structure can influence its biological activity, making it a subject of interest in pharmacological studies.

Interaction with NMDA Receptors

  • Endogenous Ligand Role : L-serine and its derivatives, including this compound, have been shown to interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. D-serine, an isomer of L-serine, acts as a co-agonist at the glycine site of NMDA receptors, enhancing glutamate-mediated neurotransmission .
  • Potency Comparison : Research indicates that D-serine is significantly more potent than glycine at the glycine site on NMDA receptors. This suggests that similar compounds like this compound may also exhibit enhanced activity at these receptors, although direct comparisons need further investigation .

Neurotransmission Modulation

  • Glutamate Release : Studies have demonstrated that D-serine is released from astrocytes upon glutamatergic stimulation, indicating a regulatory mechanism for NMDA receptor activation . The potential for this compound to mimic this action could have implications for treating neurological disorders characterized by glutamate dysregulation.

Neuroprotective Properties

  • Antioxidant Activity : There is emerging evidence suggesting that compounds related to serine can exhibit antioxidant properties. This could provide neuroprotective effects against oxidative stress, which is implicated in various neurodegenerative diseases .

Case Studies and Experimental Evidence

  • Cell Culture Studies : In vitro studies have shown that modifications of serine can influence cell growth and viability. For instance, treatments with high concentrations of D-serine have demonstrated growth suppression in certain cell lines, suggesting a potential therapeutic application for compounds like this compound in cancer or other proliferative disorders .
  • Animal Models : Animal studies assessing the effects of D-serine on behavior and cognition have indicated improvements in memory tasks when administered prior to testing. This reinforces the hypothesis that this compound may also enhance cognitive functions through similar mechanisms .

Data Tables

CompoundMechanism of ActionPotency (vs Glycine)Biological Effects
D-serineNMDA receptor co-agonist3x more potentEnhances synaptic transmission
This compoundPotential NMDA receptor interactionUnknownPossible neuroprotective effects

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

(2S)-2-(diethylamino)-3-methoxypropanoic acid

InChI

InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

VLICAFHSCJAZIV-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)[C@@H](COC)C(=O)O

Canonical SMILES

CCN(CC)C(COC)C(=O)O

Origin of Product

United States

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